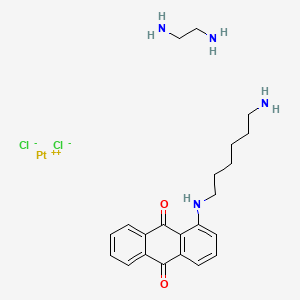
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features both a nitrophenyl group and a beta-D-xylopyranosyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the reaction of 4-nitrobenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenyl magnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The reaction mixture is usually stirred at low temperatures to control the rate of reaction and to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the reaction parameters.
化学反应分析
Types of Reactions
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Nitrobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: Used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the beta-D-xylopyranosyloxy group can interact with carbohydrate-binding proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.
相似化合物的比较
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can be compared with other similar compounds such as:
4-Nitrophenyl beta-D-xyloside: Similar in structure but lacks the methanone group.
4-Nitrophenyl phenyl ketone: Similar in structure but lacks the beta-D-xylopyranosyloxy group.
4-Aminophenyl phenyl ketone: Similar in structure but has an amino group instead of a nitro group.
These comparisons highlight the unique structural features of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
83354-69-2 |
|---|---|
分子式 |
C18H17NO8 |
分子量 |
375.3 g/mol |
IUPAC 名称 |
(4-nitrophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-7-3-11(4-8-13)15(21)10-1-5-12(6-2-10)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
InChI 键 |
NDSLOJPCFZVFLS-SPUZQDLCSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)










![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)


